3-(1H-Tetrazol-1-yl)propane-1-sulfonyl chloride
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Overview
Description
Tetrazoles are a class of synthetic organic heterocyclic compounds that consist of a five-membered aromatic ring with four nitrogen atoms, one carbon atom, and two hydrogen atoms . They do not occur naturally and are of interest due to their diverse biological applications, predominantly in the area of material and medicinal chemistry .
Synthesis Analysis
Tetrazoles can be synthesized using various methods. One common approach involves the use of triethyl orthoformate and sodium azide . Another method uses alcohols and aldehydes . Yet another approach uses isocyanides .Molecular Structure Analysis
The parent heterocycle of tetrazoles can exist as three tautomers, 1H-tetrazole, 2H-tetrazole, and 5H-tetrazole . The first two possess six π electrons and thus are aromatic, while the 5H tautomer is nonaromatic .Chemical Reactions Analysis
Tetrazoles exhibit both electron-donating and electron-withdrawing properties due to the nitrogen-rich conjugated structure . They can react with a variety of substrates, including aliphatic and aryl nitriles, organic thiocyanates, and cyanamides .Physical and Chemical Properties Analysis
Tetrazoles are generally solid at room temperature . They have a high nitrogen content, which makes them potentially explosive, especially at low temperatures .Scientific Research Applications
Coordination Polymers and Complexes
- Synthesis of 1,3-Bis(1-methyl-1H-tetrazol-5-yl)propane (bmtp) and Its Coordination Polymers: 1,3-Bis(1-methyl-1H-tetrazol-5-yl)propane (bmtp) was synthesized and used in complexes with CuCl2·2H2O, resulting in polymorphic forms and coordination polymers, demonstrating the potential of tetrazole derivatives in creating complex metal-organic structures (Voitekhovich et al., 2020).
Catalysts in Organic Synthesis
- Graphene Oxide Anchored Sulfonic Acid as a Catalyst: Magnetically separable graphene oxide anchored sulfonic acid was employed as a catalyst for synthesizing pyrazolo[3,4-b]pyridine-5-carbonitriles, showing the utility of sulfonic acid derivatives in catalysis (Zhang et al., 2016).
Synthesis Methods
- Hydrothermal Synthesis Method for Tetrazole Derivatives: A hydrothermal synthesis method for 5-(4′-methylbiphenyl-2-yl)-1H-tetrazole was developed, showcasing the relevance of such methods in synthesizing tetrazole derivatives (Wang et al., 2013).
Spin-Crossover Complexes
- Creation of Spin-Crossover Complexes: Tetrazole-functionalized ligands were utilized to control the role of Keggin-type POMs in hybrid frameworks, indicating the importance of tetrazole derivatives in the field of spin-crossover complexes (Hu et al., 2014).
Energetic Salts
- Synthesis of Energetic Salts: Tetrazole-based energetic salts with good thermal stabilities were synthesized, underscoring the potential of tetrazole derivatives in the creation of energetic materials (Srinivas et al., 2013).
Antimicrobial and Antifungal Agents
- Antimicrobial and Antifungal Evaluation: Novel sulfonate derivatives showed antimicrobial and antifungal activities, highlighting the potential of sulfonate derivatives in medicinal chemistry (Fadda et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . Therefore, they continue to be of interest in the field of medicinal chemistry.
Properties
IUPAC Name |
3-(tetrazol-1-yl)propane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClN4O2S/c5-12(10,11)3-1-2-9-4-6-7-8-9/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRWYQNOZMNHAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=NN1CCCS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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